Terpin

Descripción

This compound has been reported in Vitis vinifera with data available.

This compound is a small molecule drug with a maximum clinical trial phase of IV and has 1 investigational indication.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

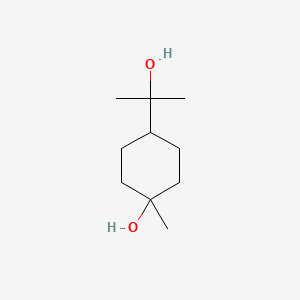

Structure

3D Structure

Propiedades

IUPAC Name |

4-(2-hydroxypropan-2-yl)-1-methylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-9(2,11)8-4-6-10(3,12)7-5-8/h8,11-12H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBNWAMSGVWEHFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023643, DTXSID401031800, DTXSID501031803 | |

| Record name | Terpin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-Terpin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401031800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-p-Menthan-1,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | trans-p-Menthane-1,8-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1 mg/mL at 20 °C | |

| Record name | trans-p-Menthane-1,8-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

80-53-5, 565-48-0, 565-50-4, 2451-01-6 | |

| Record name | Terpin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terpin [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-p-Menthan-1,8-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terpin, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TERPIN HYDRATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760418 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | TERPIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanemethanol, 4-hydroxy-.alpha.,.alpha.,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Terpin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-Terpin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401031800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-p-Menthan-1,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-menthane-1,8-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.172 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-4-hydroxy-α,α,4-trimethylcyclohexanemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.436 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERPIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MPF495B08R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TERPIN, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HW1S44T5G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | trans-p-Menthane-1,8-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

158 - 159 °C | |

| Record name | trans-p-Menthane-1,8-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of cis- and trans-Terpin

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structures, properties, and synthesis of cis- and trans-terpin. Terpin, systematically known as p-menthane-1,8-diol, is a di-tertiary alcohol derived from the hydration of terpenes like pinene and limonene. The stereoisomeric forms, cis and trans, arise from the relative orientation of the hydroxyl group at the C1 position and the 2-hydroxypropyl group at the C4 position on the cyclohexane ring. Understanding the distinct stereochemistry of these isomers is critical for their application in chemical synthesis and pharmaceutical development.

Core Chemical Structure and Isomerism

The fundamental structure of this compound is a p-menthane backbone, which is a cyclohexane ring substituted with a methyl group at C1 and a 2-hydroxyprop-2-yl group at C4. An additional hydroxyl group is also present at the C1 position. The molecular formula for both isomers is C10H20O2, and the IUPAC name is 4-(2-hydroxypropan-2-yl)-1-methylcyclohexan-1-ol.[1][2][3]

The cis and trans isomerism is determined by the spatial relationship between the hydroxyl group on C1 and the bulky 2-hydroxyprop-2-yl group on C4 relative to the plane of the cyclohexane ring.

-

cis-Terpin : The C1-hydroxyl group and the C4-substituent are on the same side of the ring. In its most stable chair conformation, one substituent is in an axial position while the other is in an equatorial position. The anhydrous form has a melting point of 104-105°C.[4] It is most commonly available as cis-terpin monohydrate, which is a stable, crystalline solid.[5]

-

trans-Terpin : The C1-hydroxyl group and the C4-substituent are on opposite sides of the ring. This configuration allows both bulky groups to occupy equatorial positions in the most stable chair conformation, resulting in lower steric strain and higher thermodynamic stability. This increased stability is reflected in its higher melting point of 158-159°C.[6]

The chemical structures of the most stable chair conformations for both isomers are depicted below.

References

- 1. This compound | C10H20O2 | CID 6651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. hmdb.ca [hmdb.ca]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 4-(2-Hydroxypropan-2-yl)-1-methylcyclohexan-1-ol--water (1/1) | C10H22O3 | CID 17141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. trans-para-menthane-1,8-diol, 565-50-4 [thegoodscentscompany.com]

Terpin Hydrate: A Technical Guide to Its Natural Sources and Extraction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terpin hydrate, a monoterpenoid alcohol, has a long history of use as an expectorant in the treatment of respiratory conditions such as bronchitis.[1][2] Its ability to loosen mucus and ease congestion has made it a compound of interest for pharmaceutical formulations.[2][3] This technical guide provides an in-depth overview of the natural origins of this compound hydrate and the methodologies for its extraction and synthesis from natural precursors, with a focus on quantitative data and detailed experimental protocols. While several botanical sources are cited in the literature, the primary and commercially viable method for obtaining this compound hydrate is through the chemical transformation of compounds found in pine trees.

Natural Sources of this compound Hydrate

This compound hydrate is reported to be derived from a variety of natural sources, including:

-

Turpentine: Obtained from the resin of pine trees, turpentine oil is the most significant natural precursor for the commercial production of this compound hydrate.[1][3] It is rich in α-pinene, the primary starting material for this compound hydrate synthesis.

-

Oregano (Origanum vulgare): The essential oil of oregano is known to contain a variety of terpenoids.[3] Some studies have identified cis-sabinene hydrate, an isomer of this compound hydrate, in oregano extracts.[4]

-

Thyme (Thymus vulgaris): Thyme is another aromatic herb whose essential oil is a source of various terpenes.[3]

-

Eucalyptus (Eucalyptus globulus): The essential oil of eucalyptus is well-known for its medicinal properties and contains a complex mixture of terpenes.[1][3]

While oregano, thyme, and eucalyptus are mentioned as natural sources, the concentration of this compound hydrate in their essential oils is often low, and detailed protocols for its direct extraction and isolation are not extensively documented in scientific literature. The most established and economically feasible method remains the semi-synthetic process starting from turpentine.

Extraction and Synthesis from Natural Precursors

The industrial production of this compound hydrate relies on the acid-catalyzed hydration of α-pinene, a major constituent of turpentine oil. This process transforms the bicyclic α-pinene into the monocyclic diol, this compound. The hydrate form is then crystallized.

Experimental Protocols for this compound Hydrate Synthesis from Turpentine/α-Pinene

Several methods have been developed for the synthesis of this compound hydrate, primarily differing in the acidic catalyst and reaction conditions used. Below are detailed protocols derived from scientific literature and patents.

Protocol 1: Sulfuric Acid Catalyzed Hydration

This is a traditional method for this compound hydrate synthesis.

-

Materials:

-

Turpentine oil or purified α-pinene

-

Sulfuric acid (H₂SO₄), various concentrations

-

Water

-

Sodium carbonate solution (for neutralization)

-

Emulsifying agent (e.g., polyglycol-mono-octodecyl ether) - optional

-

-

Procedure:

-

In a reaction vessel equipped with a stirrer, slowly add turpentine oil to a pre-cooled dilute sulfuric acid solution with vigorous stirring. The addition should be dropwise to control the exothermic reaction.

-

Maintain the reaction temperature between 10°C and 35°C.

-

After the addition is complete, continue stirring the mixture for an extended period, typically ranging from 36 to 90 hours.

-

Allow the mixture to stand, permitting the crystalline this compound hydrate to separate.

-

Filter the crystalline product from the reaction mixture using a Buchner funnel under suction.

-

Wash the crystals with a dilute sodium carbonate solution to neutralize any residual acid, followed by washing with water until the washings are neutral.

-

Dry the purified this compound hydrate crystals in an oven at 60-70°C.

-

Protocol 2: Aryl Sulphonic Acid Catalyzed Hydration

This method offers an alternative to sulfuric acid, reportedly with higher yields and milder reaction conditions.

-

Materials:

-

Turpentine oil

-

Benzene sulphonic acid or toluene sulphonic acid solution

-

Water

-

-

Procedure:

-

Combine the turpentine oil and the aqueous solution of benzene or toluene sulphonic acid in a reaction vessel.

-

The mixture is shaken vigorously at room temperature (16-35°C) for approximately 90 hours.

-

After the reaction period, allow the emulsion to break and the this compound hydrate to crystallize.

-

Filter the crystals and wash them thoroughly with water.

-

Dry the product in an oven at 60-70°C.

-

Protocol 3: α-Hydroxycarboxylic Acid–Boric Acid Composite Catalyst

A more recent method employing a composite catalyst for improved yield.

-

Materials:

-

α-pinene

-

Tartaric acid

-

Boric acid

-

Water

-

Sodium hydroxide (NaOH) solution (2M for neutralization)

-

-

Procedure:

-

In a reaction flask with an electric stirrer, combine α-pinene, water, tartaric acid, and boric acid.

-

Stir the mixture at a constant rate (e.g., 500 rpm).

-

Maintain the reaction temperature at 20–25°C for 50 hours.

-

After the reaction, pour the product into a beaker and allow it to crystallize at room temperature.

-

Collect the this compound hydrate crystals by filtration.

-

Neutralize the collected crystals with a 2M NaOH solution.

-

Data Presentation

The following tables summarize the quantitative data from various synthesis protocols for this compound hydrate.

Table 1: Comparison of Reaction Conditions for this compound Hydrate Synthesis

| Parameter | Sulfuric Acid Method | Aryl Sulphonic Acid Method | α-Hydroxycarboxylic Acid–Boric Acid Method |

| Starting Material | Turpentine Oil/α-pinene | Turpentine Oil | α-pinene |

| Catalyst | Sulfuric Acid | Benzene or Toluene Sulphonic Acid | Tartaric Acid–Boric Acid |

| Catalyst Conc. | 25-53% | 30-40% | - |

| Temperature | 10-35°C | 16-35°C (Room Temp) | 20-25°C |

| Reaction Time | 36-90 hours | 90 hours | 50 hours |

| Emulsifier | Optional | Not Required | Not Required |

Table 2: Yields of this compound Hydrate from Different Synthesis Methods

| Method | Starting Material | Catalyst | Yield | Reference |

| Sulfuric Acid | Turpentine Oil | 53% H₂SO₄ | ~33% | [5] |

| Sulfuric Acid + Emulsifier | Turpentine Oil | 25% H₂SO₄ | 92-96% (of theoretical) | [6] |

| Aryl Sulphonic Acid | Turpentine Oil | 32% Benzene Sulphonic Acid | >33% | [5] |

| α-Hydroxycarboxylic Acid–Boric Acid | α-pinene | Tartaric Acid–Boric Acid | 110% (by weight), 88% (by mol) | [7] |

| Continuous Hydration | Turpentine/Pinene | Sulfuric/Phosphoric Acid | up to 100% | [8] |

Mandatory Visualization

The following diagrams illustrate the workflow for the extraction and synthesis of this compound hydrate.

Caption: Workflow for Sulfuric Acid Catalyzed Synthesis of this compound Hydrate.

Caption: Logical Relationship in the Synthesis of this compound Hydrate from Turpentine.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound hydrate - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound hydrate | TargetMol [targetmol.com]

- 4. mdpi.com [mdpi.com]

- 5. pjsir.org [pjsir.org]

- 6. US2295705A - Process of preparing terpine hydrate - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. CN102718632B - Method for preparing this compound hydrate by virtue of continuous hydration - Google Patents [patents.google.com]

A Comprehensive Technical Guide to Terpin Monohydrate: Physical, Chemical, and Pharmacological Properties

Abstract: This technical guide provides an in-depth overview of the physical and chemical properties, synthesis, purification, and pharmacological activities of terpin monohydrate. This compound monohydrate (cis-p-Menthane-1,8-diol monohydrate) is a well-established expectorant with a history of use in pharmaceutical formulations.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of key technical data and methodologies. All quantitative data are summarized in structured tables, and relevant experimental protocols are detailed. Additionally, logical workflows and mechanisms of action are visualized using the DOT language.

Chemical Structure and Identification

This compound monohydrate is the hydrated form of this compound, a p-menthane derivative.[1] The cis-isomer is the form most readily obtained as a hydrate.[3]

-

IUPAC Name: 4-(2-Hydroxypropan-2-yl)-1-methylcyclohexan-1-ol hydrate[1]

-

Synonyms: cis-p-Menthane-1,8-diol Monohydrate, this compound Hydrate[4]

Physical and Chemical Properties

This compound monohydrate presents as colorless, lustrous, rhombic crystalline prisms or a white powder.[4][7] It has a slight characteristic odor and a slightly bitter taste.[4][7] The compound is efflorescent, meaning it can lose its water of hydration in dry air.[3][4][7]

Table 1: Physical and Chemical Properties of this compound Monohydrate

| Property | Value | References |

| Appearance | White to almost white powder or crystal. | [4][7] |

| Melting Point | 116-117 °C | [7][8] |

| 118-120 °C | [5][6] | |

| 119 °C | ||

| Boiling Point | 258 °C (anhydrous) | [3][7] |

| 265 °C at 760 mmHg | [8] | |

| Solubility | Water: Slightly soluble; 3.42 g/L at 25 °C. | [4][7] |

| Methanol: Soluble. | ||

| Ethanol: Soluble. | [7] | |

| Ether: Soluble. | [7] | |

| Benzene: Slightly soluble. | ||

| Chloroform: Soluble. | [3] | |

| DMSO: Slightly soluble. | [7] | |

| Purity | >98.0% (GC) | [5] |

| Storage | Room temperature, recommended in a cool, dark place (<15°C). |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound monohydrate.

Table 2: Spectroscopic Data for this compound Monohydrate

| Technique | Data Reference |

| ¹H NMR | Available in DMSO-d6. |

| ¹³C NMR | Available in DMSO-d6. |

| Infrared (IR) | KBr disc and nujol mull spectra are available. |

| Mass Spectrometry (MS) | GC-MS data is available. |

| Raman Spectroscopy | Available. |

Experimental Protocols

Synthesis of this compound Monohydrate

This compound monohydrate can be synthesized from α-pinene, a primary constituent of turpentine oil, through acid-catalyzed hydration.[7] The process involves the treatment of turpentine oil or pine oil with dilute sulfuric acid.[7] An alternative method utilizes benzene- or toluene-sulfonic acid, which acts as both a hydrating and emulsifying agent, eliminating the need for strong acids and low temperatures.[9]

Caption: Workflow for the synthesis of this compound monohydrate.

Purification Methods

Crude this compound monohydrate crystals can be purified through several methods to remove unreacted oils and by-products.[10]

-

Recrystallization: The most common method involves recrystallizing the crude product from hot water or ethanol.[4][7]

-

Washing: The separated crystals can be washed with water or other organic solvents.[10]

-

Steam Distillation: Volatile by-product oils can be removed from the crude this compound hydrate by neutral steam distillation.[10]

Pharmacological Properties and Mechanism of Action

This compound monohydrate is primarily recognized for its expectorant properties, making it useful in the treatment of respiratory conditions such as bronchitis.[1][2][4] It acts to loosen and facilitate the removal of mucus from the respiratory tract.[1][11][12]

The mechanism of action involves a direct effect on the bronchial secretory cells in the lower respiratory tract.[1][11] This stimulation increases the production of lower viscosity respiratory fluids, which helps to liquefy and thin the mucus.[11][12] Additionally, this compound hydrate is reported to have a weak antiseptic effect on the pulmonary parenchyma.[1][11]

Caption: Mechanism of action of this compound monohydrate as an expectorant.

Applications

Beyond its primary use as an expectorant in cough syrups and other pharmaceutical preparations, this compound monohydrate has applications in various other industries.[6][7][13]

-

Pharmaceutical Intermediate: It serves as a precursor in the synthesis of other active pharmaceutical ingredients, notably as a source for terpineol.[4][7][10]

-

Cosmetics: It is incorporated into skincare products for its moisturizing and soothing properties.[6]

-

Food Industry: Used as a flavoring agent in products like candies and baked goods.[6]

-

Fragrance and Aromatherapy: Its pleasant aroma makes it a component in perfumes, essential oils, and diffusers.[6]

-

Cleaning Products: Its antimicrobial properties are utilized in household cleaners.[5][6]

-

Insect Repellent: It has been recognized for its efficacy as an insect repellent.[2]

Conclusion

This compound monohydrate is a versatile compound with well-documented physical, chemical, and pharmacological properties. Its primary application as an expectorant is supported by a clear mechanism of action involving the stimulation of bronchial secretions. The straightforward synthesis and purification protocols, combined with its utility in various other industries, ensure its continued relevance for researchers and commercial entities. This guide provides a foundational understanding for professionals engaged in the study, development, and application of this valuable monoterpenoid.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. This compound [drugfuture.com]

- 4. Page loading... [guidechem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound MONOHYDRATE | 2451-01-6 [chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. pjsir.org [pjsir.org]

- 10. US2088030A - Manufacture of terpineol from this compound hydrate - Google Patents [patents.google.com]

- 11. This compound hydrate - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. What is this compound Hydrate used for? [synapse.patsnap.com]

- 13. CAS 2451-01-6: this compound hydrate | CymitQuimica [cymitquimica.com]

Terpin hydrate CAS number and molecular weight.

This technical guide provides a comprehensive overview of terpin hydrate, a well-known expectorant. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, mechanism of action, and analytical methodologies.

Core Chemical and Physical Data

This compound hydrate is the monohydrate form of this compound, a diol derived from terpenes found in sources like turpentine, oregano, thyme, and eucalyptus.[1][2][3] It presents as a colorless, crystalline solid or a white powder.[4][5]

Quantitative Data Summary

| Property | Value | Notes |

| CAS Number | 2451-01-6 | For cis-terpin monohydrate.[6][7][8] |

| Molecular Formula | C₁₀H₂₂O₃ (Monohydrate) | C₁₀H₂₀O₂ (Anhydrous)[4][7] |

| Molecular Weight | 190.28 g/mol (Monohydrate) | 172.27 g/mol (Anhydrous)[7][9][10] |

| Melting Point | 116-117 °C[8] | |

| Boiling Point | 258 °C (estimated)[8] | |

| Density | 0.98 g/mL[4] | |

| Water Solubility | 3.42 g/L at 25 °C | Slightly soluble.[5][8] |

| Solubility | Soluble in ethanol, DMSO; slightly soluble in chloroform and ether.[4][5][7] |

Mechanism of Action

This compound hydrate functions as an expectorant by directly acting on the bronchial secretory cells in the lower respiratory tract.[1][2] This action liquefies bronchial secretions, making them less viscous and easier to eliminate through coughing.[2][11] It is also believed to increase the volume of fluid in the respiratory tract, which aids in clearing irritants.[2] Additionally, this compound hydrate exerts a weak antiseptic effect on the pulmonary parenchyma.[1][2]

Caption: Mechanism of action for this compound Hydrate as an expectorant.

Experimental Protocols

This compound hydrate is industrially synthesized via the acid-catalyzed hydration of α-pinene, a primary constituent of turpentine oil.[12]

Objective: To synthesize cis-terpin hydrate by hydrating α-pinene using a composite acid catalyst.

Materials:

-

α-Pinene (50 g)

-

Tartaric acid (35 g)

-

Boric acid (28 g)

-

Water (70 g)

-

Reaction flask with electric stirrer

-

Beaker

-

0.5 M NaOH solution

-

Anhydrous sodium sulfate

Procedure:

-

Combine 50 g of α-pinene, 70 g of water, 35 g of tartaric acid, and 28 g of boric acid in a reaction flask.[12]

-

Stir the mixture vigorously using an electric stirrer at 500 rpm.[12]

-

Maintain the reaction temperature between 20–25 °C for 50 hours.[12]

-

After the reaction period, pour the mixture into a beaker and allow it to stand at room temperature for crystallization to occur.[12]

-

Separate the crystalline product from the reaction mixture.

-

Neutralize the product by washing with a 0.5 M NaOH solution, followed by a water wash.[12]

-

Dry the final product using anhydrous sodium sulfate to yield this compound hydrate.[12]

Caption: General workflow for the synthesis of this compound hydrate from α-pinene.

The purity and concentration of this compound hydrate can be determined using gas-liquid chromatography, a common analytical technique.[13][14]

Objective: To quantify the amount of C₁₀H₂₀O₂ (anhydrous this compound) in a this compound hydrate sample.

Materials & Equipment:

-

This compound Hydrate sample (approx. 170 mg)

-

USP this compound Hydrate Reference Standard (RS)

-

Internal Standard Solution: Biphenyl in chloroform (approx. 20 mg/mL)[13]

-

Alcohol (Ethanol)

-

Chloroform

-

100-mL volumetric flasks

-

Gas chromatograph with a flame-ionization detector (FID)

-

3.5-mm × 1.2-m glass column packed with 6% G1 on support S1A[13]

Procedure:

-

Standard Preparation:

-

Assay Preparation:

-

Chromatographic System Conditions:

-

Analysis:

-

Inject approximately 1 µL of the Standard Preparation and record the chromatogram.

-

Inject approximately 1 µL of the Assay Preparation and record the chromatogram.[13]

-

Calculate the ratio of the peak area of this compound to the peak area of the biphenyl internal standard for both preparations (RS for Standard, RU for Assay).

-

-

Calculation:

-

The quantity (in mg) of C₁₀H₂₀O₂ in the sample is calculated using the formula: WS × (RU / RS) , where WS is the weight (mg) of the USP this compound Hydrate RS, calculated on an anhydrous basis.[13]

-

Applications and Regulatory Status

Historically, this compound hydrate was a common ingredient in over-the-counter expectorant formulations, often combined with antitussives like codeine.[1] It has been used for managing symptoms in conditions such as acute and chronic bronchitis, pneumonia, and other respiratory tract infections characterized by thick mucus.[1][11]

In the 1990s, the U.S. Food and Drug Administration (FDA) removed this compound hydrate from marketed medications due to a lack of sufficient evidence for its safety and effectiveness.[1][2] However, it is still available through compounding pharmacies with a prescription.[1]

Safety and Handling

-

GHS Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2]

-

Storage: Should be stored in a dry, dark place. For short-term storage, 0-4 °C is recommended, and -20 °C for long-term storage.[7]

-

Handling: Standard laboratory personal protective equipment (gloves, safety glasses, lab coat) should be worn. Avoid inhalation of dust and contact with skin and eyes.

-

Incompatibilities: Avoid strong oxidizing agents and strong mineral acids.[5]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound hydrate - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is this compound Hydrate - Interaction, How to Make | Blog Online [indiannaturaloils.com]

- 4. This compound Hydrate BP EP USP CAS 2451-01-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 5. scribd.com [scribd.com]

- 6. CAS 2451-01-6: this compound hydrate | CymitQuimica [cymitquimica.com]

- 7. medkoo.com [medkoo.com]

- 8. This compound MONOHYDRATE | 2451-01-6 [chemicalbook.com]

- 9. 4-(2-Hydroxypropan-2-yl)-1-methylcyclohexan-1-ol--water (1/1) | C10H22O3 | CID 17141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. uspbpep.com [uspbpep.com]

- 11. What is this compound Hydrate used for? [synapse.patsnap.com]

- 12. Study on the Hydration of α-Pinene Catalyzed by α-Hydroxycarboxylic Acid–Boric Acid Composite Catalysts [mdpi.com]

- 13. This compound Hydrate [drugfuture.com]

- 14. Determination of this compound hydrate by gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereoisomerism in p-menthane-1,8-diols.

An In-depth Technical Guide on the Stereoisomerism of p-Menthane-Diols, with a Focus on p-Menthane-3,8-diol as a Case Study

Introduction

The study of stereoisomerism in substituted p-menthane structures is crucial for understanding their chemical properties and biological activities. While the user's interest is in p-menthane-1,8-diols, a thorough review of the scientific literature reveals a significant scarcity of specific data on the stereoisomers of this particular compound. In contrast, the closely related p-menthane-3,8-diol (PMD), a well-known insect repellent, has been extensively studied.[1] This guide will, therefore, focus on the stereoisomerism of p-menthane-3,8-diol as a representative model to provide a comprehensive technical overview. The principles and methodologies discussed herein are directly applicable to the study of other p-menthane-diols, including the 1,8-diol, should further research become available.

p-Menthane-3,8-diol has three stereocenters, giving rise to a total of eight possible stereoisomers.[2] These isomers are typically grouped into cis and trans diastereomers, each of which exists as a pair of enantiomers. The spatial arrangement of the hydroxyl groups and the isopropyl group relative to the methyl group on the cyclohexane ring dictates the cis/trans configuration and significantly influences the molecule's interaction with biological targets.

Quantitative Data

The physicochemical properties of the p-menthane-3,8-diol stereoisomers are critical for their separation and characterization. While comprehensive data for all eight stereoisomers is not consistently available in a single source, the following table summarizes key reported values.

Table 1: Physicochemical Properties of p-Menthane-3,8-diol Stereoisomers

| Stereoisomer | Molecular Formula | Molecular Weight ( g/mol ) | Reported Biological Activity (Insect Repellency) |

| (1R)-(+)-cis-PMD | C₁₀H₂₀O₂ | 172.27 | Highest repellency index against Aedes albopictus[3][4] |

| (1S)-(-)-cis-PMD | C₁₀H₂₀O₂ | 172.27 | Slightly lower repellency than (1R)-(+)-cis-PMD[3][4] |

| (1R)-(-)-trans-PMD | C₁₀H₂₀O₂ | 172.27 | Slight repellent effect[3][4] |

| (1S)-(+)-trans-PMD | C₁₀H₂₀O₂ | 172.27 | Slight repellent effect[3][4] |

Experimental Protocols

The following sections detail the methodologies for the synthesis, separation, and characterization of p-menthane-3,8-diol stereoisomers, as well as a standard protocol for evaluating their biological activity.

Stereoselective Synthesis of p-Menthane-3,8-diol Stereoisomers

A common method for the synthesis of p-menthane-3,8-diols involves the acid-catalyzed cyclization of citronellal.[5] The stereoselectivity of this reaction can be influenced by the choice of starting enantiomer of citronellal and the reaction conditions.

-

Materials: (R)- or (S)-citronellal, sulfuric acid, water, acetone, diethyl ether, anhydrous magnesium sulfate, silica gel for column chromatography.

-

Procedure for (+)-cis-p-Menthane-3,8-diol:

-

A solution of sulfuric acid in a mixture of water and acetone is cooled to -78°C.

-

(R)-Citronellal is added dropwise to the cooled acid solution with stirring.

-

The reaction is maintained at a low temperature for a specified duration to favor the formation of the cis isomer, which is the kinetic product.[3][4]

-

The reaction is quenched by the addition of a saturated sodium bicarbonate solution.

-

The product is extracted with diethyl ether.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography.

-

-

Synthesis of other stereoisomers: By using (S)-citronellal as the starting material and adjusting the reaction temperature and time, the formation of other stereoisomers can be favored. For instance, allowing the reaction to proceed to thermodynamic equilibrium will result in a higher proportion of the trans isomer.[3][4]

Separation of Stereoisomers by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation of diastereomers.[6]

-

Instrumentation: A preparative HPLC system equipped with a UV detector and a fraction collector.

-

Column: A normal-phase silica gel column is typically used for the separation of these polar compounds.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., isopropanol or ethyl acetate) is commonly employed. The exact ratio is optimized to achieve the best separation.

-

Sample Preparation: The mixture of p-menthane-3,8-diol stereoisomers is dissolved in the mobile phase.[6]

-

Procedure:

-

The HPLC system is equilibrated with the mobile phase until a stable baseline is achieved.

-

The sample is injected onto the column.

-

The elution of the different stereoisomers is monitored by the UV detector.

-

Fractions corresponding to each separated peak are collected.

-

The solvent is evaporated from the collected fractions to yield the purified diastereomers.[6]

-

Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and stereochemical assignment of the p-menthane-3,8-diol isomers.

-

Sample Preparation: 5-10 mg of the purified stereoisomer is dissolved in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃).[7]

-

¹H NMR Spectroscopy:

-

Acquired on a 400 MHz or higher field spectrometer.

-

Key signals include those for the methyl protons, the protons on the cyclohexane ring, and the hydroxyl protons. The coupling constants and multiplicities of the signals provide information about the relative stereochemistry of the substituents.

-

-

¹³C NMR Spectroscopy:

-

Acquired with proton decoupling.

-

The chemical shifts of the carbon atoms in the cyclohexane ring are particularly sensitive to the stereochemistry.

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy) is used to establish ¹H-¹H correlations.

-

HSQC (Heteronuclear Single Quantum Coherence) provides correlations between directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of protons, providing definitive evidence for the cis or trans configuration.[8]

-

Biological Activity Assessment: Arm-in-Cage Repellency Assay

The "arm-in-cage" method is a standard protocol for evaluating the efficacy of topical insect repellents.[9]

-

Materials: A cage containing a known number of host-seeking, non-blood-fed female mosquitoes (e.g., Aedes aegypti or Anopheles gambiae), a solution of the purified p-menthane-3,8-diol stereoisomer in a suitable solvent (e.g., ethanol), and a control solution (solvent only).

-

Procedure:

-

A defined area on the forearm of a human volunteer is treated with a specific concentration of the test compound. A separate area on the other arm is treated with the solvent as a control.

-

After a short drying period, the treated forearm is exposed inside the mosquito cage for a fixed duration (e.g., 3 minutes).[9]

-

The number of mosquitoes that land on and/or probe the treated skin is recorded.

-

The exposure is repeated at regular intervals (e.g., every 30 minutes).

-

The Complete Protection Time (CPT) is determined as the time from application until the first confirmed bite.[9]

-

Visualizations

The following diagrams illustrate key workflows and hypothetical pathways related to the study of p-menthane-diol stereoisomers.

Caption: A logical workflow for the synthesis, separation, and analysis of p-menthane-3,8-diol stereoisomers.

Caption: A proposed signaling cascade for insect repellency induced by p-menthane-3,8-diol.

Conclusion

While a detailed analysis of the stereoisomerism of p-menthane-1,8-diols is currently limited by the available data, the extensive research on p-menthane-3,8-diol provides a robust framework for understanding the stereochemical nuances of this class of compounds. The synthesis, separation, and characterization techniques, along with the methods for assessing biological activity, are well-established for PMD and can be readily adapted for future investigations into other p-menthane-diols. The profound impact of stereochemistry on the insect repellent activity of PMD underscores the importance of isolating and studying pure stereoisomers in drug development and other scientific research. Further studies are warranted to elucidate the properties and potential applications of the various stereoisomers of p-menthane-1,8-diol.

References

- 1. benchchem.com [benchchem.com]

- 2. p-Menthane-3,8-diol - Wikipedia [en.wikipedia.org]

- 3. Effect of the Stereoselectivity of para-Menthane-3,8-diol Isomers on Repulsion toward Aedes albopictus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Paving the Way towards Sustainability of Polyurethanes: Synthesis and Properties of Terpene-Based Diisocyanate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

A Technical Guide to the Spectral Analysis of Terpin Hydrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for terpin hydrate (cis-p-menthane-1,8-diol monohydrate), a well-known expectorant. This document presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols. The logical workflow of spectral analysis and the fragmentation pathways are visualized through diagrams to facilitate a deeper understanding of the molecular structure and behavior of this compound hydrate.

Introduction

This compound hydrate has a long history of use in pharmaceutical formulations for its expectorant properties, aiding in the loosening of mucus and relieving congestion associated with respiratory conditions.[1] A thorough understanding of its chemical structure and purity is paramount for its application in drug development and research. Spectroscopic techniques are indispensable tools for the structural elucidation and characterization of pharmaceutical compounds. This guide focuses on the key spectroscopic methods used to analyze this compound hydrate: NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry.

Chemical Structure

The chemical structure of this compound hydrate, with a systematic numbering of carbon and hydrogen atoms, is provided below. This numbering is used for the assignment of signals in the NMR spectra.

References

Terpin Hydrate: A Technical Guide to Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terpin hydrate, a well-known expectorant, has been utilized in pharmaceutical formulations for over a century. Its efficacy and safety profile are intrinsically linked to its physicochemical properties, with solubility playing a pivotal role in formulation development, bioavailability, and manufacturing processes. This technical guide provides a comprehensive overview of the solubility of this compound hydrate in various organic solvents, offering quantitative data, detailed experimental protocols, and a visual representation of the solubility determination workflow. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this active pharmaceutical ingredient (API).

Quantitative Solubility Data

The solubility of this compound hydrate in a range of organic solvents has been compiled from various pharmacopeias and scientific literature. The data is presented in a standardized format to facilitate easy comparison. It is important to note that solubility is temperature-dependent; where available, the temperature at which the measurement was taken is provided.

| Solvent | Temperature | Solubility ( g/100 mL) | Solubility (Descriptive) |

| Alcohols | |||

| Ethanol (90%) | Ambient | ~7.14 | Soluble |

| Boiling Alcohol | Boiling Point | - | Very Soluble[1] |

| Methanol | Ambient | - | Soluble |

| Chlorinated Solvents | |||

| Chloroform | Ambient | ~0.74 | Slightly Soluble[1][2] |

| Ethers | |||

| Diethyl Ether | Ambient | ~0.71 | Slightly Soluble[1][2] |

| Ketones | |||

| Acetone | Ambient | ~3.7 | - |

| Amides | |||

| Dimethylformamide (DMF) | Ambient | - | Very Soluble |

| Other Solvents | |||

| Water | Ambient | ~0.36 - 0.5 | Slightly Soluble[2] |

| Boiling Water | 100°C | ~2.94 | Sparingly Soluble[1] |

| Glycerol | Ambient | - | Soluble[3] |

| Dimethyl Sulfoxide (DMSO) | Ambient | ≥ 10 g/100 mL | Freely Soluble |

Note: Some solubility data was converted from "1 gram in X mL" to g/100 mL for standardization. Descriptive terms are as per USP/BP conventions.

Experimental Protocols for Solubility Determination

The determination of solubility is a critical step in the pre-formulation and formulation development of a drug substance. The following section outlines a detailed methodology for determining the equilibrium solubility of this compound hydrate, a widely accepted method known as the shake-flask method.

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

1. Objective:

To determine the saturation solubility of this compound hydrate in a selection of organic solvents at a controlled temperature.

2. Materials and Equipment:

-

This compound Hydrate (USP/BP/EP grade)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis

3. Procedure:

-

Preparation of Solvent: Equilibrate the chosen organic solvent to the desired experimental temperature (e.g., 25°C or 37°C).

-

Sample Preparation: Add an excess amount of this compound hydrate to a series of vials or flasks. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Incubation: Add a known volume of the pre-heated solvent to each vial containing the excess this compound hydrate.

-

Equilibration: Securely cap the vials and place them in the temperature-controlled orbital shaker. Agitate the samples at a constant speed for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. It is advisable to take samples at intermediate time points (e.g., 12, 24, 36, and 48 hours) to confirm that equilibrium has been reached (i.e., the concentration of this compound hydrate in the solution remains constant).

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

-

Accurately dilute the filtered sample with the appropriate mobile phase or solvent for analysis.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC or GC, to determine the concentration of this compound hydrate.

-

The United States Pharmacopeia (USP) provides a gas chromatography (GC) method for the assay of this compound hydrate which can be adapted for this purpose.[4]

-

-

Data Analysis:

-

Calculate the concentration of this compound hydrate in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/100 mL.

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the equilibrium solubility determination process.

Conclusion

This technical guide provides essential information on the solubility of this compound hydrate in various organic solvents, which is a critical parameter for its successful formulation and application in the pharmaceutical industry. The provided quantitative data, detailed experimental protocol, and workflow visualization serve as a practical resource for scientists and researchers. A thorough understanding of the solubility characteristics of this compound hydrate is fundamental for the development of stable, effective, and bioavailable dosage forms.

References

A Technical History of Terpin Hydrate in Pharmacology: From Synthesis to Supplantation

For decades, terpin hydrate was a ubiquitous ingredient in cough and cold remedies, valued for its purported expectorant properties. This in-depth technical guide explores the history of its use in pharmacology, from its synthesis and formulation to its eventual decline in the face of modern pharmaceutical standards.

This whitepaper details the chemical synthesis of this compound hydrate, its historical formulations, its proposed mechanism of action, and the regulatory decisions that led to its removal from widespread use. The information is intended for researchers, scientists, and drug development professionals interested in the history of pharmaceutical science and the evolution of drug evaluation.

Chemical Synthesis and Properties

This compound hydrate, or p-menthane-1,8-diol monohydrate, is a terpene derivative that was historically synthesized from turpentine oil, a natural product derived from pine trees. The primary constituent of turpentine, α-pinene, serves as the starting material for the synthesis.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₁₀H₂₀O₂·H₂O |

| Molar Mass | 190.28 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 115-117 °C |

| Solubility | Sparingly soluble in water, more soluble in alcohol and glycerin |

Synthesis from Turpentine

The traditional method for synthesizing this compound hydrate involves the acid-catalyzed hydration of α-pinene. While various acids have been employed, sulfuric acid was a common choice.

A common historical method for the synthesis of this compound hydrate is as follows:

-

Reaction Setup: A mixture of turpentine oil and dilute sulfuric acid (e.g., 25-30%) is prepared in a reaction vessel. To improve the interaction between the oil and aqueous acid phases, emulsifying agents could be added.

-

Reaction Conditions: The mixture is agitated vigorously over an extended period, which could range from several hours to days, at a controlled temperature, often near room temperature.[1]

-

Crystallization and Isolation: As the reaction proceeds, this compound hydrate crystallizes out of the solution. The crystalline product is then separated from the reaction mixture by filtration.

-

Purification: The crude this compound hydrate is washed with a dilute alkaline solution, such as sodium carbonate, to neutralize any residual acid, followed by washing with water. The purified product is then dried.

The following diagram illustrates the general workflow for the synthesis of this compound hydrate from turpentine.

Pharmacological Use and Mechanism of Action

This compound hydrate was primarily used as an expectorant to treat coughs associated with conditions like bronchitis, the common cold, and other respiratory ailments.[2][3] It was believed to work by increasing the volume and decreasing the viscosity of bronchial secretions, thereby facilitating their expectoration.

Proposed Mechanism of Action

The precise molecular mechanism of this compound hydrate's expectorant action was never fully elucidated by modern pharmacological standards. The prevailing theory during its time of use was that it exerted a direct secretomotor effect on the bronchial glands.[2] It was also thought to have a mild antiseptic effect on the pulmonary parenchyma.[2]

The proposed mechanism can be summarized as a direct stimulation of the secretory cells in the lower respiratory tract, leading to an increase in the production of a less viscous mucus.

The following diagram provides a conceptual illustration of the proposed mechanism of action of this compound hydrate.

Historical Formulations

This compound hydrate was most famously available as an elixir, often in combination with the antitussive agent codeine. These formulations were widely used from the late 19th century until the latter half of the 20th century.

Elixir of this compound Hydrate and Codeine

The "Elixir of this compound Hydrate and Codeine" was a staple in pharmacies for many years. Its composition was standardized in official pharmacopeias such as the United States Pharmacopeia (USP) and the National Formulary (NF).

| Ingredient | Quantity (per 100 mL of Elixir) |

| This compound Hydrate | 1.7 g |

| Codeine | 200 mg |

| Tincture of Sweet Orange Peel | 2 mL |

| Benzaldehyde | 0.005 mL |

| Alcohol | 42 mL |

| Glycerin | 40 mL |

| Syrup | 10 mL |

| Purified Water | q.s. to 100 mL |

Source: Based on historical National Formulary and USP monographs.[4][5]

A vintage label for "Elixir of this compound Hydrate & Codeine, N.F." indicates that each fluid ounce contained 1 grain of codeine and had an alcohol content of 38% to 42%.[6]

Preparation of the Elixir

The preparation of the elixir involved dissolving the this compound hydrate and codeine in the alcohol and glycerin, then adding the other ingredients and finally bringing the mixture to the final volume with purified water.

The following diagram illustrates the general workflow for the preparation of Elixir of this compound Hydrate and Codeine.

Decline in Use and Regulatory Action

The use of this compound hydrate began to decline in the latter half of the 20th century with the advent of more effective and better-studied expectorants and antitussives. The primary reason for its eventual removal from the market in many countries, including the United States, was a lack of sufficient scientific evidence to support its safety and efficacy by modern standards.

In the 1990s, the U.S. Food and Drug Administration (FDA) reviewed the data on this compound hydrate and concluded that there was a lack of evidence to establish it as generally recognized as safe and effective (GRAS/E).[2][3][7] This led to its removal from over-the-counter (OTC) medications. While it could still be obtained through a prescription from a compounding pharmacy, its use has become exceedingly rare.

Conclusion

The history of this compound hydrate in pharmacology is a compelling case study in the evolution of drug development and regulation. A mainstay of cough and cold treatment for nearly a century based on anecdotal evidence and early physiological studies, it ultimately fell out of favor due to the absence of rigorous clinical data that is now required to validate a drug's efficacy and safety. While no longer in widespread use, its story provides valuable insights into the historical practices of pharmaceutical formulation and the critical importance of evidence-based medicine in modern drug therapy.

References

- 1. pjsir.org [pjsir.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound Hydrate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. US3069317A - this compound hydrate suspensions - Google Patents [patents.google.com]

- 5. pharmacopeia.cn [pharmacopeia.cn]

- 6. silvercrowcreations.com [silvercrowcreations.com]

- 7. This compound hydrate - PubChem [pubchem.ncbi.nlm.nih.gov]

The intricate Dance of Molecules: An In-depth Technical Guide to the Biosynthesis of Terpin in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of terpin in plants, a crucial precursor in the synthesis of various aromatic and medicinal compounds. Delving into the core biochemical pathways, this document outlines the enzymatic steps, precursor molecules, and regulatory mechanisms that govern the production of this valuable monoterpenoid. Detailed experimental protocols and quantitative data are presented to facilitate further research and application in drug development and biotechnology.

The Genesis of Terpinoids: Two Converging Pathways

The journey to this compound begins with the universal five-carbon building blocks of all terpenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). Plants employ two distinct and spatially separated pathways for the synthesis of these fundamental precursors: the mevalonate (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[1][2][3][4][5]

-

The Mevalonate (MVA) Pathway: Primarily operating in the cytosol, this pathway utilizes acetyl-CoA as its starting material. A series of enzymatic reactions leads to the formation of IPP, which can then be isomerized to DMAPP. The MVA pathway is generally responsible for the biosynthesis of sesquiterpenes (C15) and triterpenes (C30).[3][4][5]

-

The Methylerythritol Phosphate (MEP) Pathway: Localized within the plastids, the MEP pathway begins with pyruvate and glyceraldehyde-3-phosphate. This pathway is the primary source of IPP and DMAPP for the synthesis of monoterpenes (C10), like this compound, and diterpenes (C20).[1][2][3][4][5]

While these pathways are largely independent, there is evidence of some crosstalk between them, allowing for the exchange of intermediates under certain conditions.[5]

The Core Biosynthetic Route to this compound

The direct precursor to the monoterpene this compound is α-terpineol. The formation of α-terpineol is a critical step, catalyzed by the enzyme α-terpineol synthase. This enzyme utilizes geranyl pyrophosphate (GPP), a ten-carbon molecule, as its substrate.

Formation of Geranyl Pyrophosphate (GPP)

GPP is synthesized through the condensation of one molecule of DMAPP and one molecule of IPP. This reaction is catalyzed by the enzyme geranyl pyrophosphate synthase (GPPS).[6] In plants that produce monoterpenes, this process predominantly occurs in the plastids, utilizing the IPP and DMAPP generated from the MEP pathway.

The Final Step: α-Terpineol Synthase in Action

The pivotal step in the biosynthesis of the this compound precursor is the conversion of GPP to α-terpineol. This complex cyclization reaction is orchestrated by the enzyme α-terpineol synthase , a member of the terpene synthase (TPS) family of enzymes.[1][7][8]

The proposed mechanism involves the following key steps:

-

Ionization of GPP: The reaction is initiated by the removal of the pyrophosphate group from GPP, leading to the formation of a geranyl cation.

-

Isomerization: The geranyl cation undergoes isomerization to a linalyl cation.

-

Cyclization: The linalyl cation then cyclizes to form an α-terpinyl cation intermediate.

-

Hydration: Finally, a water molecule attacks the α-terpinyl cation, followed by deprotonation, to yield α-terpineol.

The formation of this compound (this compound hydrate) from α-terpineol can then occur through acid-catalyzed hydration in the plant tissues.

Quantitative Insights into the this compound Biosynthesis Pathway

Understanding the quantitative aspects of the this compound biosynthesis pathway is crucial for metabolic engineering and optimizing the production of desired compounds. The following tables summarize available data on enzyme kinetics and metabolite concentrations. It is important to note that these values can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions.

| Enzyme | Substrate | Km (µM) | Vmax (nmol/mg/h) | Plant Species | Reference |

| α-Terpineol Synthase | Geranyl Pyrophosphate (GPP) | 2.5 - 10 | 5 - 20 | Vitis vinifera | [1] |

| Limonene Synthase (related) | Geranyl Pyrophosphate (GPP) | 7.8 | 0.073 (s⁻¹) | Cannabis sativa | [9] |

| 1,8-Cineole Synthase (related) | Geranyl Pyrophosphate (GPP) | 0.2 | 0.0036 (s⁻¹) | Arabidopsis thaliana | [9] |

Table 1: Kinetic Parameters of Key Terpene Synthases. Note: Data for α-terpineol synthase is limited; related terpene synthases are included for comparison.

| Metabolite | Concentration | Plant Tissue/Cell Type | Plant Species | Reference |

| Farnesyl Pyrophosphate (FPP) | 0.125 ± 0.010 pmol/10⁶ cells | NIH3T3 cells (cultured) | Mus musculus | [7] |

| Geranylgeranyl Pyrophosphate (GGPP) | 0.145 ± 0.008 pmol/10⁶ cells | NIH3T3 cells (cultured) | Mus musculus | [7] |

| IPP/DMAPP Ratio | 85:15 | BY-2 cell cultures | Nicotiana tabacum | [6] |

| Monoterpenes (total) | 3.2 - 4.29 mM | Glandular trichomes | Mentha x piperita (Peppermint) | [7] |

Table 2: Intracellular Concentrations of Key Metabolites in the Terpenoid Biosynthesis Pathway. Note: Data is from various model systems and may not directly reflect concentrations in all this compound-producing plants.

Visualizing the Pathway: Signaling and Workflow Diagrams

To provide a clearer understanding of the complex processes involved in this compound biosynthesis, the following diagrams have been generated using the DOT language.

Caption: Overview of the MVA and MEP pathways leading to this compound biosynthesis.

Caption: General experimental workflow for studying this compound biosynthesis.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound biosynthesis.

Protocol for α-Terpineol Synthase Enzyme Assay

This protocol describes the in vitro assay to determine the activity of α-terpineol synthase.

Materials:

-

Purified or crude enzyme extract containing α-terpineol synthase

-

Assay Buffer: 25 mM HEPES (pH 7.4), 15 mM MgCl₂, 5 mM Dithiothreitol (DTT)

-

Substrate: Geranyl pyrophosphate (GPP) solution (2 mM stock)

-

Organic Solvent: n-Hexane or Methyl tert-butyl ether (MTBE)

-

Gas Chromatography-Mass Spectrometry (GC-MS) vials with inserts

-

Solid-Phase Microextraction (SPME) fibers (e.g., PDMS) for headspace analysis (optional)

Procedure:

-

Prepare the reaction mixture in a GC-MS vial by combining 40-50 µg of protein extract with the assay buffer to a final volume of 100 µL.

-

Initiate the reaction by adding GPP to a final concentration of 20-200 µM.

-

Overlay the reaction mixture with 200 µL of n-hexane (or use an SPME fiber in the headspace) to capture the volatile products.

-

Incubate the reaction at 30°C for 1 hour.

-

Stop the reaction by vigorously vortexing the vial for 30 seconds to extract the products into the organic layer.

-

Centrifuge briefly to separate the phases.

-

Carefully transfer the upper organic layer to a new GC-MS vial with an insert for analysis.

-

Analyze the extracted products by GC-MS.

Protocol for GC-MS Analysis of Terpenoids

This protocol outlines the gas chromatography-mass spectrometry conditions for the separation and identification of α-terpineol and other monoterpenes.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Capillary Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

GC Conditions:

-

Injector Temperature: 250°C

-

Injection Mode: Splitless (1 µL injection volume)

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp 1: Increase to 150°C at a rate of 5°C/min

-

Ramp 2: Increase to 250°C at a rate of 15°C/min, hold for 5 minutes

-

-

Transfer Line Temperature: 280°C

MS Conditions:

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Scan Range: m/z 40-350

-

Compound Identification: Compare mass spectra and retention times with authentic standards and mass spectral libraries (e.g., NIST, Wiley).

Protocol for Quantitative Real-Time PCR (qRT-PCR) of Terpene Synthase Genes

This protocol details the steps for quantifying the expression levels of α-terpineol synthase and other related genes.

1. RNA Isolation and cDNA Synthesis:

-

Isolate total RNA from plant tissues using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method, including a DNase treatment step to remove genomic DNA contamination.

-

Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio) and gel electrophoresis.

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

2. qRT-PCR Reaction:

-

Prepare a reaction mixture containing:

-

SYBR Green Master Mix (2X)

-

Forward and reverse primers (10 µM each, final concentration 0.2-0.5 µM)

-

Diluted cDNA template

-

Nuclease-free water to the final volume

-

-

Perform the qRT-PCR in a real-time PCR system with the following typical cycling conditions:

-

Initial denaturation: 95°C for 10 minutes

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 60 seconds

-

-

Melt curve analysis to verify the specificity of the amplification.

-

-

Include no-template controls (NTC) to check for contamination.

-

Use a stable reference gene (e.g., Actin, Ubiquitin) for normalization.

3. Data Analysis:

-

Calculate the relative gene expression using the 2-ΔΔCt method.

This comprehensive guide provides a solid foundation for researchers and professionals to understand and investigate the biosynthesis of this compound in plants. The provided protocols and data serve as a valuable resource for designing experiments and advancing the fields of plant biochemistry, metabolic engineering, and drug discovery.

References

- 1. Identification of Vitis vinifera (-)-alpha-terpineol synthase by in silico screening of full-length cDNA ESTs and functional characterization of recombinant terpene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Changing biosynthesis of terpenoid percursors in rice through synthetic biology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Organization of Monoterpene Biosynthesis in Mentha. Immunocytochemical Localizations of Geranyl Diphosphate Synthase, Limonene-6-Hydroxylase, Isopiperitenol Dehydrogenase, and Pulegone Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isoprenoid Metabolism and Engineering in Glandular Trichomes of Lamiaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Thermal Decomposition of Terpin Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terpin hydrate, a well-known expectorant, undergoes a multi-stage thermal decomposition process involving dehydration and subsequent degradation of its organic structure. This technical guide provides a comprehensive overview of the thermal behavior of this compound hydrate, detailing the key decomposition events, the products formed, and the experimental methodologies used for its characterization. Quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are presented, alongside detailed protocols for these and other relevant analytical techniques. This document aims to serve as a core reference for researchers and professionals involved in the development and stability testing of formulations containing this compound hydrate.

Introduction

This compound hydrate, chemically known as p-menthane-1,8-diol monohydrate, has a long history of use in pharmaceutical formulations for its expectorant properties. Its thermal stability is a critical parameter in the manufacturing, storage, and shelf-life of drug products. Understanding the thermal decomposition pathway of this compound hydrate is essential for predicting its stability under various conditions and for identifying potential degradation products that may affect the safety and efficacy of the final dosage form.

This guide synthesizes available data on the thermal decomposition of this compound hydrate, focusing on the quantitative aspects of its degradation and the experimental methods used to elucidate its decomposition mechanism.

Thermal Decomposition Profile

The thermal decomposition of this compound hydrate is a multi-step process that is highly dependent on the experimental conditions, particularly the heating rate and the atmosphere. The primary events involve the loss of the water of hydration, followed by the decomposition of the anhydrous this compound molecule.

Dehydration